REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][N:3]=1.ClCCC1C=CC=CC=1>[Pd].C(O)C>[CH3:1][CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][NH:3]1
|
Name
|
|
Quantity
|
2143.2 g
|
Type
|
reactant
|
Smiles
|
CC1=NCCC2=CC=CC=C12
|
Name
|
|
Quantity
|
82.2 g
|
Type
|
reactant
|
Smiles
|
ClCCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
8 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
With the reaction mixture being stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Then, there was added to the slurry
|
Type
|
CUSTOM
|
Details
|
as prepared by the foregoing procedures)
|
Type
|
CUSTOM
|
Details
|
The autoclave was flushed with hydrogen gas
|
Type
|
CUSTOM
|
Details
|
pressure of about 185 psi (12.5 atm; 12.6×105Pascal) and temperature of about 50° C
|
Type
|
TEMPERATURE
|
Details
|
The autoclave was maintained in this pressurized condition overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The temperature of the autoclave dropped to 9° C.
|
Type
|
STIRRING
|
Details
|
with stirring of the reaction mixture
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1NCCC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2100 g | |
YIELD: PERCENTYIELD | 96.7% | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][N:3]=1.ClCCC1C=CC=CC=1>[Pd].C(O)C>[CH3:1][CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][NH:3]1
|
Name
|
|
Quantity
|
2143.2 g
|
Type
|
reactant
|
Smiles
|
CC1=NCCC2=CC=CC=C12
|
Name
|
|
Quantity
|
82.2 g
|
Type
|
reactant
|
Smiles
|
ClCCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
8 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
With the reaction mixture being stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Then, there was added to the slurry
|
Type
|
CUSTOM
|
Details
|
as prepared by the foregoing procedures)
|
Type
|
CUSTOM
|
Details
|
The autoclave was flushed with hydrogen gas
|
Type
|
CUSTOM
|
Details
|
pressure of about 185 psi (12.5 atm; 12.6×105Pascal) and temperature of about 50° C
|
Type
|
TEMPERATURE
|
Details
|
The autoclave was maintained in this pressurized condition overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The temperature of the autoclave dropped to 9° C.
|
Type
|
STIRRING
|
Details
|
with stirring of the reaction mixture
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1NCCC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2100 g | |
YIELD: PERCENTYIELD | 96.7% | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][N:3]=1.ClCCC1C=CC=CC=1>[Pd].C(O)C>[CH3:1][CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][NH:3]1
|
Name
|
|
Quantity
|
2143.2 g
|
Type
|
reactant
|
Smiles
|
CC1=NCCC2=CC=CC=C12
|
Name
|
|
Quantity
|
82.2 g
|
Type
|
reactant
|
Smiles
|
ClCCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
8 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
With the reaction mixture being stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Then, there was added to the slurry
|
Type
|
CUSTOM
|
Details
|
as prepared by the foregoing procedures)
|
Type
|
CUSTOM
|
Details
|
The autoclave was flushed with hydrogen gas
|
Type
|
CUSTOM
|
Details
|
pressure of about 185 psi (12.5 atm; 12.6×105Pascal) and temperature of about 50° C
|
Type
|
TEMPERATURE
|
Details
|
The autoclave was maintained in this pressurized condition overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The temperature of the autoclave dropped to 9° C.
|
Type
|
STIRRING
|
Details
|
with stirring of the reaction mixture
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1NCCC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2100 g | |
YIELD: PERCENTYIELD | 96.7% | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |